N-tert-Butyltrimethylsilylamine

説明

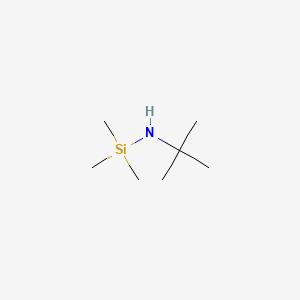

Structure

3D Structure

特性

IUPAC Name |

2-methyl-N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NSi/c1-7(2,3)8-9(4,5)6/h8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHIREZHTRULPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204331 | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-67-3 | |

| Record name | N-(1,1-Dimethylethyl)-1,1,1-trimethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Properties and Reactivity of N-tert-Butyltrimethylsilylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule Defined by Steric Influence and Synthetic Versatility

N-tert-Butyltrimethylsilylamine, with the chemical formula (CH₃)₃SiNHC(CH₃)₃, is a sterically hindered secondary amine that has carved a niche in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a bulky tert-butyl group and a labile trimethylsilyl moiety, dictates its chemical behavior, rendering it a valuable tool for chemists in research and development, particularly within the pharmaceutical industry. The significant steric hindrance provided by the tert-butyl group often directs the regioselectivity of reactions and can enhance the metabolic stability of molecules into which it is incorporated.[3][4] This guide provides a comprehensive exploration of the chemical properties and reactivity of N-tert-Butyltrimethylsilylamine, offering insights into its practical applications and the underlying principles that govern its synthetic utility.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical characteristics is paramount for its safe and effective use in the laboratory. N-tert-Butyltrimethylsilylamine is a flammable and corrosive liquid, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₉NSi | [2] |

| Molecular Weight | 145.32 g/mol | [2] |

| Boiling Point | 118-119 °C | [5] |

| Density | 0.762 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.406 | [5] |

| Flash Point | 26 °C (78.8 °F) | [5] |

Reactivity Profile: A Tale of Two Moieties

The reactivity of N-tert-Butyltrimethylsilylamine is dominated by the interplay between the bulky, electron-donating tert-butyl group and the reactive silicon-nitrogen bond. This duality allows it to function in several key capacities in organic synthesis.

The N-tert-Butyltrimethylsilyl Group as a Protecting Moiety

Silyl groups are widely employed as protecting groups for amines due to their ease of introduction and selective removal under specific conditions.[6] While less common than the tert-butyldimethylsilyl (TBDMS) group for protecting alcohols, the trimethylsilyl group in N-tert-Butyltrimethylsilylamine can serve as a temporary protecting group for the amine functionality. The steric bulk of the adjacent tert-butyl group can influence the stability and reactivity of the silylated amine.

Conceptual Protection and Deprotection Workflow:

Diagram: General workflow for amine protection and deprotection.

Cleavage of the Trimethylsilyl Group:

The trimethylsilyl group is generally susceptible to cleavage under acidic conditions or by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7][8] The choice of deprotection conditions can be tailored to be orthogonal to other protecting groups present in the molecule.[7] For instance, acid-labile groups like tert-butoxycarbonyl (Boc) may be cleaved simultaneously with the trimethylsilyl group under acidic conditions, while fluoride-labile silyl ethers could be removed concurrently with a fluoride-based deprotection strategy.[9][10]

Experimental Protocol: General Cleavage of a Trimethylsilyl Ether (Conceptual Adaptation for N-TMS group):

-

Materials:

-

N-trimethylsilylated amine substrate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the N-trimethylsilylated amine (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Deprotonation and the Formation of a Bulky, Non-Nucleophilic Base

The N-H proton of N-tert-Butyltrimethylsilylamine is acidic enough to be removed by strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). This deprotonation generates the corresponding lithium amide, lithium N-tert-butyltrimethylsilylamide.

Diagram: Formation of Lithium N-tert-butyltrimethylsilylamide.

The resulting lithium amide is a strong, non-nucleophilic base.[11] The immense steric bulk imparted by both the tert-butyl and trimethylsilyl groups effectively shields the nitrogen atom, hindering its ability to act as a nucleophile while preserving its high basicity.[4][12] This characteristic is highly desirable in organic synthesis for promoting elimination reactions or for the deprotonation of sterically accessible protons without competing nucleophilic attack at electrophilic centers.[11][13]

Reactivity of Lithium N-tert-butyltrimethylsilylamide:

As a strong, sterically hindered base, lithium N-tert-butyltrimethylsilylamide is expected to be effective in reactions such as:

-

Enolate Formation: Deprotonation of ketones, esters, and other carbonyl compounds at the α-position to generate enolates for subsequent alkylation or aldol reactions. The bulky nature of the base can influence the regioselectivity of deprotonation (kinetic vs. thermodynamic enolate).

-

Elimination Reactions: Promoting E2 elimination reactions to form alkenes from alkyl halides or sulfonates.

-

Directed Ortho-Metalation (DoM): While less common than alkyllithiums, bulky lithium amides can be used for the deprotonation of aromatic protons directed by a nearby functional group.

A Precursor for Silicon-Nitrogen Bond Formation

N-tert-Butyltrimethylsilylamine can serve as a synthon in the preparation of other silylamines and silicon-nitrogen containing compounds. For instance, it has been utilized in the synthesis of selenium and tellurium chalcogenides and in the facile synthesis of N-alkylaminomethylphosphonates.[5] The Si-N bond can also participate in transsilylation reactions, where the trimethylsilyl group is transferred to another nucleophile.

Applications in Drug Development and Medicinal Chemistry

The introduction of a tert-butyl group into a drug candidate can significantly enhance its metabolic stability by sterically shielding susceptible positions from enzymatic degradation.[3] While direct applications of N-tert-Butyltrimethylsilylamine in drug synthesis are not as widely documented as for its parent amine, tert-butylamine, its role as a sterically hindered base or as a precursor to the tert-butylamino moiety is of considerable interest. The tert-butyl group is a common feature in a variety of pharmaceuticals, including antivirals, antihypertensives, and antidiabetics.[3] For example, the synthesis of intermediates for HIV protease inhibitors often involves the introduction of a tert-butylamide group.[3] The unique reactivity of N-tert-Butyltrimethylsilylamine and its lithium amide derivative provides a potential avenue for the stereoselective and regioselective introduction of this important pharmacophore.

Conclusion: A Tool for Strategic Synthesis

N-tert-Butyltrimethylsilylamine is a reagent whose value lies in the pronounced steric and electronic properties conferred by its tert-butyl and trimethylsilyl groups. Its ability to act as a precursor to a highly hindered, non-nucleophilic base, coupled with its role in silicon-nitrogen bond chemistry, makes it a strategic tool for organic chemists. For researchers in drug development, the ability to leverage the steric bulk of the tert-butyl group to enhance molecular stability and control reactivity is a significant advantage. As the demand for more complex and precisely tailored molecules continues to grow, the strategic application of reagents like N-tert-Butyltrimethylsilylamine will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

-

Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Non-nucleophilic base. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

- Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. (2020). Zeitschrift für anorganische und allgemeine Chemie, 646(14), 980-985.

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- A Highly Efficient and UsefulSynthetic Protocol for the Cleavage of tert -Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloridein Dry Methanol. (2003). Synlett, 2003(5), 694-698.

-

N-tert-Butyltrimethylsilylamine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Steric effects. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Steric Effects. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

04.07 Stability Factors: Steric Effects. (2017, November 21). YouTube. Retrieved January 20, 2026, from [Link]

- Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. (2020).

- A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. (2020).

-

Initial lithiation‐quench studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Tris(trimethylsilyl)amine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Non-nucleophilic base. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

-

Strychnine total synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Metal Bis(trimethylsilyl)amides. (2022, December 2). MDPI Encyclopedia. Retrieved January 20, 2026, from [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2012). Arkivoc, 2012(1), 336-365.

Sources

- 1. N-TERT-BUTYLTRIMETHYLSILYLAMINE CAS#: 5577-67-3 [amp.chemicalbook.com]

- 2. N-tert-Butyltrimethylsilylamine | C7H19NSi | CID 138535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. N-tert-Butyltrimethylsilylamine 98 5577-67-3 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

- 11. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to the Silylamine Exchange Reaction: Mechanism and Application of N-tert-Butyltrimethylsilylamine with Primary Amines

Abstract

The silylation of primary amines is a cornerstone transformation in modern organic synthesis, primarily for the installation of a robust yet labile protecting group. Among the various silylating agents, N-tert-Butyltrimethylsilylamine offers a unique pathway for silyl group transfer through a mechanism known as silylamine exchange or transsilylation. This guide provides a detailed examination of the core reaction mechanism, explores the thermodynamic and kinetic drivers of the transformation, presents field-proven experimental protocols, and discusses the synthetic utility of the resulting N-silylated products. Our focus is to deliver not just a procedure, but a causal understanding of the reaction's intricacies, enabling researchers to optimize conditions and troubleshoot effectively.

Introduction: The Strategic Value of Silylamine Exchange

In multi-step synthesis, the temporary masking of reactive functional groups is essential to prevent undesired side reactions. Primary amines (R-NH₂), with their inherent nucleophilicity and basicity, often require protection. While numerous methods exist, the transfer of a trimethylsilyl (TMS) group from a donor amine, such as N-tert-Butyltrimethylsilylamine, presents a distinct and often advantageous approach compared to traditional methods using silyl halides (e.g., TMSCl).

The overall transformation is an equilibrium-driven process:

R-NH₂ + (CH₃)₃CNH-Si(CH₃)₃ ⇌ R-NH-Si(CH₃)₃ + (CH₃)₃CNH₂

This reaction, a form of transamination, avoids the generation of corrosive byproducts like HCl, which is a common issue with silyl halides and often necessitates the use of a stoichiometric base and careful control of reaction conditions.[1] The choice of N-tert-Butyltrimethylsilylamine as the silyl donor is strategic; the volatility of the t-butylamine byproduct allows for its easy removal from the reaction mixture, effectively driving the equilibrium toward the desired product in accordance with Le Châtelier's principle.

The Core Reaction Mechanism: A Concerted Pathway

The transfer of the trimethylsilyl group from N-tert-Butyltrimethylsilylamine to a primary amine is widely understood to proceed through a concerted, associative mechanism involving a four-membered cyclic transition state. This pathway avoids the formation of charged intermediates and is characteristic of nucleophilic substitution at a silicon center, particularly with nitrogen and oxygen nucleophiles.[2]

The Four-Centered Transition State

The rate-determining step involves the formation of a transient, four-membered ring structure where bonds are broken and formed simultaneously.[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine initiates a nucleophilic attack on the electrophilic silicon atom of N-tert-Butyltrimethylsilylamine.

-

Proton Transfer: Concurrently, one of the protons from the attacking primary amine is transferred to the nitrogen atom of the departing t-butylamine group.

-

Bond Cleavage & Formation: The existing Si-N bond of the silylating agent elongates and breaks, while a new Si-N bond with the primary amine forms. Simultaneously, an N-H bond on the primary amine breaks as a new N-H bond on the t-butylamine forms.

This concerted process minimizes the activation energy by distributing the energetic cost of bond breaking and formation across a single, organized transition state.

Figure 1: Proposed mechanism for silylamine exchange via a four-centered transition state.

Causality Behind Reagent Choice and Reaction Energetics

-

Steric Factors: The bulky tert-butyl group on the silylating agent plays a dual role. While it slightly hinders the approach to the nitrogen atom, it significantly destabilizes the reactant relative to the less-hindered t-butylamine product. This steric release provides a thermodynamic driving force for the reaction. The primary amine substrate should ideally be less sterically encumbered than t-butylamine to favor product formation.

-

Thermodynamic Control: The reaction is an equilibrium. To achieve high conversion, the equilibrium must be shifted towards the products. The most effective strategy is the physical removal of a product from the reaction mixture. t-Butylamine has a boiling point of 44-46 °C, making it significantly more volatile than most primary amines and silylated products. Conducting the reaction at or above this temperature allows for the continuous distillation of t-butylamine, irreversibly driving the reaction to completion.

-

Solvent Effects: The reaction is best performed in non-polar, aprotic solvents (e.g., toluene, hexane, or neat). Protic solvents like alcohols or water will competitively react with the silylating agent and hydrolyze the silylated amine product, and thus must be rigorously excluded.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the silylation of a generic primary amine using N-tert-Butyltrimethylsilylamine.

Reagents and Equipment

| Reagent/Equipment | Purpose & Rationale |

| Primary Amine (R-NH₂) | Substrate to be silylated. Must be dry. |

| N-tert-Butyltrimethylsilylamine | Silylating agent. Typically used in slight excess (1.1-1.2 eq.) to ensure complete conversion of the substrate. |

| Anhydrous Toluene or Hexane | Aprotic solvent. Ensures all reactants remain in solution and does not interfere with the reaction. |

| Round-bottom flask | Reaction vessel. Must be oven- or flame-dried to remove all traces of water. |

| Distillation Head & Condenser | To facilitate the removal of the volatile t-butylamine byproduct, driving the reaction equilibrium. |

| Inert Atmosphere (N₂ or Ar) | Prevents atmospheric moisture from entering the reaction and causing hydrolysis. |

| Magnetic Stirrer & Heat Source | Ensures homogenous mixing and provides thermal energy to overcome the activation barrier. |

Step-by-Step Procedure

Figure 2: Standard experimental workflow for silylamine exchange.

-

Preparation: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a distillation head under a positive pressure of nitrogen or argon.

-

Charging Reactants: To the flask, add the primary amine (1.0 equivalent) followed by the anhydrous solvent (e.g., toluene) to create an approximately 0.5-1.0 M solution.

-

Addition of Silylating Agent: Add N-tert-Butyltrimethylsilylamine (1.1 equivalents) to the stirred solution at room temperature via syringe.

-

Driving the Reaction: Heat the mixture to a gentle reflux. The temperature should be sufficient to allow for the slow distillation of the t-butylamine byproduct (b.p. ~45 °C) through the distillation head. For higher-boiling solvents like toluene, a temperature of ~80-90 °C is often sufficient.

-

Monitoring for Completion: The reaction progress can be monitored by periodically taking small aliquots for analysis.

-

GC-MS: Observe the disappearance of the primary amine starting material and the appearance of the higher molecular weight silylated product.

-

¹H NMR: Monitor the disappearance of the R-NH₂ signal and the appearance of the R-NH -Si(CH₃)₃ signal, characterized by a sharp singlet for the nine TMS protons around 0.1 ppm.

-

-

Isolation and Purification: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. Remove the bulk solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials and non-volatile impurities.

Spectroscopic Validation

Confirming the identity and purity of the product is a critical part of a self-validating protocol.

| Spectroscopic Data | Reactant (R-NH₂) | Product (R-NH-Si(CH₃)₃) |

| ¹H NMR (δ, ppm) | NH₂ : Broad singlet, variable shift | NH : Broad singlet, variable shiftSi(CH₃)₃ : Sharp singlet, ~0.1 ppm (9H) |

| ¹³C NMR (δ, ppm) | No TMS signal | Si(CH₃)₃ : Signal around 0-2 ppm |

| IR Spectroscopy (cm⁻¹) | N-H stretch: ~3300-3400 (doublet) | N-H stretch: ~3350-3450 (sharp singlet)Si-C stretch: ~1250 and ~840 |

Conclusion

The reaction of N-tert-Butyltrimethylsilylamine with primary amines is an elegant and efficient method for the synthesis of N-monosilylated amines. Its mechanism, proceeding through a concerted four-centered transition state, avoids harsh reagents and byproducts. The key to achieving high yields lies in understanding and exploiting the reaction's equilibrium nature, primarily through the strategic removal of the volatile t-butylamine byproduct. This guide provides the fundamental mechanistic knowledge and a robust experimental framework to empower researchers to successfully apply this valuable transformation in their synthetic endeavors.

References

- O'Neal, H. E., Ring, M. A., Martin, J. G., & Navio, M. T. (1998). Kinetics of Silylene Insertion into N−H Bonds and the Mechanism and Kinetics of the Pyrolysis of Dimethylsilylamine. The Journal of Physical Chemistry A, 102(44), 8493–8497.

- Jähnert, S., et al. (2007). Surface Characterization and Functionalization of MCM-41 Silicas via Silazane Silylation. The Journal of Physical Chemistry B, 111(50), 14036-14046.

- Barbaro, P., et al. (1998).

- Yu, Y., & Feng, S. (2006). Theoretical investigations on thermal rearrangement reactions of (aminomethyl)silane. The Journal of Physical Chemistry A, 110(45), 12463-9.

-

Arkles, B. (2014). Silylation. Gelest, Inc. Technical Publication. [Online]. Available: [Link]

- Loy, D. A., & Baugher, B. M. (2022). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. Organometallics.

- Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity.

-

Wikipedia. (2023). Transamination. [Online]. Available: [Link]

Sources

Spectroscopic Unveiling of N-tert-Butyltrimethylsilylamine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for N-tert-Butyltrimethylsilylamine (CAS No. 5577-67-3), a versatile reagent in organic synthesis.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles and available spectral evidence.

Molecular Structure and Properties

N-tert-Butyltrimethylsilylamine, with the molecular formula C₇H₁₉NSi and a molecular weight of 145.32 g/mol , is a sterically hindered secondary amine.[6] Its structure, featuring a bulky tert-butyl group and a trimethylsilyl moiety attached to a central nitrogen atom, dictates its unique reactivity and spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-tert-Butyltrimethylsilylamine, both ¹H and ¹³C NMR provide invaluable information about its molecular framework. While publicly accessible, high-resolution spectra with detailed assignments for this specific compound are limited, we can predict and interpret the key features based on the known chemical shifts of its constituent groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of N-tert-Butyltrimethylsilylamine is expected to be relatively simple, displaying two major signals corresponding to the protons of the tert-butyl and trimethylsilyl groups.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.1 - 1.3 | Singlet | 9H |

| (CH₃)₃Si- | ~0.1 - 0.3 | Singlet | 9H |

| -NH- | Variable | Broad Singlet | 1H |

The tert-butyl protons are anticipated to appear as a sharp singlet in the upfield region, typically around 1.1-1.3 ppm. The nine protons of the trimethylsilyl group will also produce a sharp singlet, but at a significantly more upfield position, generally between 0.1 and 0.3 ppm, due to the electropositive nature of silicon. The N-H proton signal is expected to be a broad singlet with a variable chemical shift, the position of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of N-tert-Butyltrimethylsilylamine should exhibit four distinct signals.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| (C H₃)₃C- | ~30 - 35 |

| (C H₃)₃Si- | ~1 - 5 |

| -C (CH₃)₃ | ~50 - 55 |

| -Si (CH₃)₃ | Not directly observed |

The three equivalent methyl carbons of the tert-butyl group are expected to resonate in the range of 30-35 ppm. The quaternary carbon of the tert-butyl group will appear further downfield, typically between 50 and 55 ppm. The three equivalent methyl carbons of the trimethylsilyl group will be found at a very upfield chemical shift, usually between 1 and 5 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of N-tert-Butyltrimethylsilylamine will be characterized by vibrations of the N-H, C-H, Si-C, and C-N bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 - 3300 | N-H Stretch | Secondary Amine |

| ~2960 - 2870 | C-H Stretch | Aliphatic |

| ~1470 - 1450 | C-H Bend | CH₃ |

| ~1365 | C-H Bend | tert-Butyl |

| ~1250 | Si-CH₃ Symmetric Bend | Trimethylsilyl |

| ~840 & ~750 | Si-C Stretch | Trimethylsilyl |

| ~1200 - 1000 | C-N Stretch | Amine |

A key feature will be the N-H stretching vibration, which is expected to appear as a weak to medium intensity band in the region of 3400-3300 cm⁻¹. The spectrum will also be dominated by strong C-H stretching absorptions from the methyl groups between 2960 and 2870 cm⁻¹. Characteristic absorptions for the trimethylsilyl group include a strong Si-CH₃ symmetric bending vibration around 1250 cm⁻¹ and Si-C stretching bands around 840 and 750 cm⁻¹. The C-N stretching vibration is expected in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of N-tert-Butyltrimethylsilylamine is expected to show a molecular ion peak and several characteristic fragment ions.

Observed and Expected Mass Spectrometry Data:

| m/z | Ion | Fragmentation Pathway |

| 145 | [M]⁺ | Molecular Ion |

| 130 | [M - CH₃]⁺ | Loss of a methyl radical |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation |

| 58 | [M - (CH₃)₃Si]⁺ or [C₄H₁₀N]⁺ | Loss of a trimethylsilyl radical or rearrangement |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

The molecular ion peak at m/z 145 should be observable, though it may be of low intensity.[2] A prominent peak is expected at m/z 130, corresponding to the loss of a methyl radical from either the tert-butyl or trimethylsilyl group.[2] The trimethylsilyl cation, [(CH₃)₃Si]⁺, at m/z 73 is a very common and often abundant fragment in the mass spectra of trimethylsilyl compounds. The tert-butyl cation, [C₄H₉]⁺, at m/z 57 is another characteristic and typically strong peak. A significant peak at m/z 58 can arise from the loss of the trimethylsilyl radical or through rearrangement.

Fragmentation Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-tert-Butyltrimethylsilylamine | C7H19NSi | CID 138535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5577-67-3 Cas No. | N-tert-Butyltrimethylsilylamine | Apollo [store.apolloscientific.co.uk]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of N-tert-Butyltrimethylsilylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyltrimethylsilylamine is a key building block in organic synthesis, valued for its role in introducing a protected primary amine functionality. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a detailed analysis of the expected solubility of N-tert-Butyltrimethylsilylamine, grounded in its physicochemical properties and the principle of "like dissolves like." In the absence of extensive publicly available quantitative solubility data, this guide offers a predictive framework based on solvent polarity and functional group interactions. Furthermore, it furnishes a comprehensive, step-by-step experimental protocol for researchers to precisely determine the solubility of N-tert-Butyltrimethylsilylamine in their specific solvent systems of interest.

Introduction: The Significance of Solubility in Application

N-tert-Butyltrimethylsilylamine, with the chemical formula (CH₃)₃SiNHC(CH₃)₃, is a versatile reagent in organic chemistry. Its utility spans from the synthesis of complex molecules in the pharmaceutical industry to its use in materials science. The success of any process involving this silylamine is fundamentally linked to its behavior in solution. Solubility dictates crucial parameters such as reaction kinetics, the choice of purification methods (e.g., crystallization, extraction), and the formulation of stable solutions for storage and dispensing. An informed selection of solvent can prevent issues like precipitation, poor reactivity, and challenging downstream processing.

This guide aims to bridge the current gap in readily accessible, specific solubility data for N-tert-Butyltrimethylsilylamine. By examining its molecular structure and physicochemical properties, we can deduce its likely solubility in a range of common laboratory solvents. This theoretical framework is complemented by a practical, self-validating experimental protocol to empower researchers to generate their own precise solubility data.

Physicochemical Properties of N-tert-Butyltrimethylsilylamine

A molecule's solubility is intrinsically linked to its physical and chemical characteristics. The key properties of N-tert-Butyltrimethylsilylamine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₉NSi | [1] |

| Molecular Weight | 145.32 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.762 g/mL at 25 °C | [1] |

| Boiling Point | 118-119 °C | [1] |

| Flash Point | 26 °C | [2] |

| Topological Polar Surface Area | 12 Ų | [2] |

The low topological polar surface area of 12 Ų suggests that N-tert-Butyltrimethylsilylamine is a relatively nonpolar molecule.[2] The presence of the bulky, nonpolar tert-butyl and trimethylsilyl groups dominates the molecule's character, sterically shielding the more polar N-H bond. This structural feature is the primary determinant of its solubility behavior.

Predicted Solubility Profile

Based on the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible or soluble in one another, we can predict the solubility of N-tert-Butyltrimethylsilylamine in various classes of organic solvents.[3][4]

High Expected Solubility

-

Hydrocarbons: N-tert-Butyltrimethylsilylamine is expected to be highly soluble, likely miscible, in nonpolar hydrocarbon solvents such as hexane, heptane, cyclohexane, toluene, and benzene . The nonpolar alkyl and silyl groups of the solute will interact favorably with the nonpolar hydrocarbon solvent molecules through van der Waals forces.

-

Ethers: High solubility is also anticipated in ethers like diethyl ether, tetrahydrofuran (THF), and dioxane . While ethers possess some polarity due to the C-O-C bond, they are predominantly nonpolar and are excellent solvents for a wide range of organic compounds.

-

Chlorinated Solvents: N-tert-Butyltrimethylsilylamine is predicted to be readily soluble in chlorinated solvents such as dichloromethane (DCM), chloroform, and carbon tetrachloride . These solvents are relatively nonpolar and are effective at dissolving compounds with low polarity.

Moderate to Good Expected Solubility

-

Polar Aprotic Solvents: In polar aprotic solvents such as ethyl acetate, acetone, and acetonitrile , N-tert-Butyltrimethylsilylamine is expected to have moderate to good solubility. While the overall molecule is nonpolar, the lone pair of electrons on the nitrogen atom and the slight polarity of the N-H bond can interact with the dipole moments of these solvents. However, the bulky nonpolar groups may limit perfect miscibility.

Low to Insoluble Expected Solubility

-

Polar Protic Solvents:

-

Alcohols: Solubility in alcohols like methanol and ethanol is expected to be limited. While the N-H group can participate in hydrogen bonding with the hydroxyl group of the alcohol, the large nonpolar portion of the N-tert-Butyltrimethylsilylamine molecule will hinder extensive solvation by the polar alcohol molecules. Steric hindrance from the bulky tert-butyl and trimethylsilyl groups may also disrupt effective hydrogen bonding.[5]

-

Water: N-tert-Butyltrimethylsilylamine is expected to be insoluble or have very low solubility in water . The molecule's predominantly nonpolar character makes it unable to disrupt the strong hydrogen-bonding network of water. The related compound, tert-butylamine, is miscible with water, but the replacement of a hydrogen atom with the nonpolar trimethylsilyl group significantly increases the molecule's hydrophobicity.[6]

-

Summary of Predicted Solubility

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Toluene | High / Miscible | "Like dissolves like"; strong van der Waals interactions. |

| Ethers | Diethyl ether, THF | High / Miscible | Predominantly nonpolar character of both solute and solvent. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | Effective solvation of nonpolar compounds. |

| Polar Aprotic Solvents | Ethyl acetate, Acetone | Moderate to Good | Balance between polar-dipole interactions and nonpolar bulk. |

| Polar Protic Solvents | Methanol, Ethanol | Low | Steric hindrance and large nonpolar groups disrupt hydrogen bonding. |

| Water | Low / Insoluble | Hydrophobic nature prevents dissolution in the polar, hydrogen-bonded network of water. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-tert-Butyltrimethylsilylamine in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

N-tert-Butyltrimethylsilylamine (of known purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Constant temperature bath or shaker with temperature control

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of N-tert-Butyltrimethylsilylamine to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the test solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a period sufficient to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to remain undisturbed at the constant temperature for several hours to allow the excess solute to settle.

-

For a more complete separation, centrifuge the vial at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated GC-FID or GC-MS method.

-

-

Quantification:

-

Prepare a series of standard solutions of N-tert-Butyltrimethylsilylamine in the test solvent of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Safety and Handling Considerations

N-tert-Butyltrimethylsilylamine is a flammable liquid and can cause severe skin burns and eye damage.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

While specific, quantitative solubility data for N-tert-Butyltrimethylsilylamine in a wide array of organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be achieved by analyzing its molecular structure. Its predominantly nonpolar character, owing to the bulky tert-butyl and trimethylsilyl groups, suggests high solubility in nonpolar solvents like hydrocarbons, ethers, and chlorinated solvents, and progressively lower solubility in more polar solvents, with expected insolubility in water.

For applications requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for their determination. By combining a theoretical understanding of solubility principles with rigorous experimental validation, researchers and drug development professionals can confidently handle and utilize N-tert-Butyltrimethylsilylamine in their synthetic endeavors, ensuring process efficiency and success.

References

-

PubChem. N-tert-Butyltrimethylsilylamine. [Link]

-

PubChem. tert-Butylamine. [Link]

-

YouTube. Say True or False tert-butyl alcohol is more soluble in water than n-butyl alcohol. [Link]

Sources

- 1. 5577-67-3 CAS MSDS (N-TERT-BUTYLTRIMETHYLSILYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-tert-Butyltrimethylsilylamine | C7H19NSi | CID 138535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-tert-Butyltrimethylsilylamine

Abstract

N-tert-Butyltrimethylsilylamine [(CH₃)₃SiNHC(CH₃)₃] is a sterically hindered aminosilane that finds utility in various synthetic applications, including as a precursor for catalysts and as a protecting group in organic synthesis.[1][2] Its utility in processes that may involve elevated temperatures necessitates a thorough understanding of its thermal stability and decomposition pathways. This technical guide provides a comprehensive analysis of the thermal behavior of N-tert-Butyltrimethylsilylamine, including predicted decomposition mechanisms, key influencing factors, and robust analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating the applications of silylamines and require a deep understanding of their thermal properties.

Introduction: The Significance of Thermal Stability in Silylamine Chemistry

Silylamines, a class of organosilicon compounds featuring a silicon-nitrogen bond, are versatile reagents and intermediates in modern chemistry.[3][4] Their reactivity is largely governed by the nature of the substituents on both the silicon and nitrogen atoms. N-tert-Butyltrimethylsilylamine is characterized by bulky tert-butyl and trimethylsilyl groups, which impart specific steric and electronic properties.

The thermal stability of a chemical compound is a critical parameter that dictates its storage, handling, and application conditions. For N-tert-Butyltrimethylsilylamine, thermal decomposition can lead to the formation of undesired byproducts, loss of reagent efficacy, and potentially hazardous situations due to the generation of volatile and flammable compounds.[5][6] Understanding the temperature at which decomposition initiates and the nature of the resulting products is paramount for process optimization, safety, and ensuring the integrity of synthetic pathways.

Physicochemical Properties of N-tert-Butyltrimethylsilylamine

A foundational understanding of the physical properties of N-tert-Butyltrimethylsilylamine is essential before delving into its thermal behavior. These properties influence its handling and the choice of analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₉NSi | [2] |

| Molecular Weight | 145.32 g/mol | [2] |

| Boiling Point | 118-119 °C | [2] |

| Density | 0.762 g/mL at 25 °C | [2] |

| Flash Point | 26 °C (78.8 °F) | [2] |

| Appearance | Colorless liquid | [7] |

| Odor | Amine-like | [7] |

Predicted Thermal Decomposition Pathways

Direct experimental studies on the thermal decomposition of N-tert-Butyltrimethylsilylamine are not extensively reported in the public domain. However, based on fundamental principles of chemical bonding and the known thermal behavior of related compounds, we can predict the most probable decomposition pathways. The key to understanding its decomposition lies in the relative strengths of the bonds within the molecule.

Bond Dissociation Energies (Average Values):

| Bond | Bond Dissociation Energy (kJ/mol) | Reference |

| Si-N | ~355 | [8] |

| C-N | ~305 | [9] |

| Si-C | ~301 | [8] |

| C-H | ~413 | [9] |

| N-H | ~391 | [9] |

| C-C (in t-butyl) | ~347 | [9] |

While the Si-N bond is relatively strong, the presence of bulky substituents can introduce steric strain, potentially lowering the activation energy for certain decomposition pathways.[8] The C-N and Si-C bonds are comparatively weaker. The tert-butyl group is a known point of thermal instability in many organic molecules.[5]

Based on these considerations, two primary decomposition pathways are proposed:

Pathway A: C-N Bond Cleavage (Homolytic)

This pathway involves the homolytic cleavage of the C-N bond of the tert-butyl group, which is often a favorable decomposition route for tert-butylamines.[5] This would lead to the formation of a tert-butyl radical and a silylamino radical.

Caption: Predicted C-N bond cleavage decomposition pathway.

The highly reactive radical species would then undergo further reactions. The tert-butyl radical can disproportionate to isobutylene and isobutane, or abstract a hydrogen atom to form isobutane. The silylamino radical can dimerize or react with other species.

Pathway B: β-Hydride Elimination

A concerted β-hydride elimination from the tert-butyl group is another plausible pathway, leading to the formation of isobutylene and trimethylsilylamine. This is a common decomposition mechanism for compounds containing alkyl groups with β-hydrogens.

Caption: Predicted β-hydride elimination decomposition pathway.

The formation of volatile and flammable isobutylene is a significant safety consideration for either pathway.

Experimental Methodologies for Thermal Analysis

A multi-faceted analytical approach is required to comprehensively characterize the thermal stability and decomposition of N-tert-Butyltrimethylsilylamine. The following experimental protocols provide a self-validating system for obtaining reliable data.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere.[4][10] A mass loss indicates a decomposition or volatilization event.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of N-tert-Butyltrimethylsilylamine into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear rate of 10 °C/min up to a final temperature of 600 °C.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as phase transitions, melting, and exothermic or endothermic decomposition processes.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] Exothermic events, such as decomposition, will appear as peaks in the DSC thermogram.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (2-5 mg) of N-tert-Butyltrimethylsilylamine into a hermetically sealed aluminum pan. A sealed pan is crucial to prevent evaporative loss before decomposition.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -20 °C).

-

Heat the sample at a linear rate of 10 °C/min up to a temperature beyond the decomposition point determined by TGA (e.g., 400 °C).

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., boiling) and exothermic peaks (decomposition).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis by Gas Chromatography-Mass Spectrometry (TGA-GC-MS)

Objective: To identify the volatile decomposition products.

Principle: The gaseous products evolved during the TGA experiment are transferred to a GC-MS for separation and identification.[13][14]

Experimental Protocol:

-

Instrumentation: Couple the outlet of the TGA instrument to the injection port of a GC-MS system via a heated transfer line.

-

TGA Program: Run the TGA experiment as described in section 4.1.

-

Gas Trapping/Injection: At specific temperatures corresponding to mass loss events, or continuously throughout the experiment, a portion of the evolved gas is directed to the GC-MS.

-

GC Separation: Use a suitable GC column (e.g., a non-polar column for hydrocarbons) to separate the components of the evolved gas mixture.

-

MS Identification: Identify the separated components based on their mass spectra by comparison with spectral libraries (e.g., NIST).

-

Data Analysis: Correlate the identified compounds with the observed mass loss steps in the TGA thermogram to elucidate the decomposition mechanism.

Factors Influencing Thermal Stability

The thermal stability of N-tert-Butyltrimethylsilylamine can be influenced by several factors:

-

Impurities: The presence of acidic or basic impurities can catalyze decomposition reactions. For instance, residual catalysts from its synthesis could lower the decomposition temperature.

-

Atmosphere: While this guide focuses on decomposition under inert conditions, the presence of oxygen can lead to oxidative decomposition pathways, forming oxides of nitrogen and silicon.[5][6]

-

Heating Rate: In TGA and DSC experiments, higher heating rates can shift the apparent decomposition temperature to higher values.

-

Pressure: The decomposition temperature can be pressure-dependent, particularly for decomposition pathways that involve the evolution of gaseous products.

Conclusion and Recommendations

While direct experimental data for the thermal decomposition of N-tert-Butyltrimethylsilylamine is scarce, a robust understanding of its likely behavior can be formulated based on the principles of chemical bonding and analogy to related compounds. The primary decomposition pathways are predicted to involve either C-N bond cleavage or β-hydride elimination, both of which would generate isobutylene.

For professionals working with N-tert-Butyltrimethylsilylamine, it is strongly recommended to:

-

Conduct thermal analysis using the methodologies outlined in this guide (TGA, DSC, and TGA-GC-MS) to determine its precise decomposition profile under specific process conditions.

-

Exercise caution when heating this compound, being mindful of the potential for generating flammable gases.

-

Ensure the purity of the material, as impurities can significantly impact its thermal stability.

This guide provides a comprehensive framework for assessing the thermal stability of N-tert-Butyltrimethylsilylamine. By following the outlined experimental protocols and considering the influential factors, researchers and drug development professionals can ensure the safe and effective use of this versatile silylamine in their applications.

References

-

Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. (2025). ResearchGate. Retrieved from [Link]

-

Mechanism of Thermal Decomposition of Silanes. (2001). ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Bond Energies. Retrieved from [Link]

-

Verma, V., Koperniku, A., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(65), 9036-9051. Retrieved from [Link]

-

Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2008). Metabolites. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Bond-dissociation energy. Retrieved from [Link]

-

Lithium tert‐Butyl(trimethylsilyl)amide. (2009). ResearchGate. Retrieved from [Link]

-

Post‐Mortem Gas Chromatography‐Mass Spectrometry Analysis of Aging Processes in Acetonitrile‐based Supercapacitors. (2023). Batteries & Supercaps. Retrieved from [Link]

-

N-Silylamines in catalysis: synthesis and reactivity. (2022). Semantic Scholar. Retrieved from [Link]

- A new type of N-tert-butyl hydroxylamine salt. (2001). Google Patents.

-

Detection of silylated amino acids and nucleobases via pyrolysis-gas chromatography-triple quadrupole mass spectrometry multiple reaction monitoring. (n.d.). Universities Space Research Association. Retrieved from [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2022). ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butylamine. Retrieved from [Link]

-

Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. (1996). PubMed. Retrieved from [Link]

-

N‐Silylation of Amines Mediated by Et3SiH/KOBu. (2021). ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 10.9: Bond Energies. Retrieved from [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. Retrieved from [Link]

-

Walsh, R. (1998). BOND DISSOCIATION ENERGIES IN ORGANOSILICON COMPOUNDS. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. TERT-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Application of tert-Butylamine_Chemicalbook [chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hou.usra.edu [hou.usra.edu]

- 11. CN1309632A - A new type of N-tert-butyl hydroxylamine salt - Google Patents [patents.google.com]

- 12. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. db-thueringen.de [db-thueringen.de]

N-tert-Butyltrimethylsilylamine: A Sterically Hindered Lewis Base for Catalytic Applications in Modern Organic Synthesis

Abstract

In the landscape of modern synthetic chemistry, the demand for highly selective and efficient catalytic systems is paramount. N-tert-Butyltrimethylsilylamine emerges as a reagent of significant interest, not merely as a synthetic intermediate, but as a potent, sterically hindered Lewis base capable of facilitating a range of chemical transformations. Its unique architecture, combining the bulky tert-butyl and trimethylsilyl moieties, imparts a profound steric shield to the nitrogen lone pair. This guide provides an in-depth technical examination of N-tert-Butyltrimethylsilylamine, moving beyond its stoichiometric applications to explore its nuanced role as a Lewis base catalyst. We will dissect its function as a non-nucleophilic Brønsted base, a proton shuttle, and an activator for silicon-based Lewis acids. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct reactivity of this silylamine to achieve superior control and efficiency in complex synthetic pathways.

Core Characteristics of N-tert-Butyltrimethylsilylamine

N-tert-Butyltrimethylsilylamine, with the chemical formula (CH₃)₃SiNHC(CH₃)₃, is a clear, liquid amine whose utility is fundamentally derived from its unique molecular structure. The covalent bonding of a trimethylsilyl group to the nitrogen atom significantly alters its electronic properties compared to its non-silylated counterpart, tert-butylamine.[1][2] The Si-N bond is polarized towards the nitrogen, but the silicon atom can also act as a π-acceptor, delocalizing the nitrogen's lone pair and thus reducing its nucleophilicity.

This electronic effect is synergistically amplified by profound steric hindrance. The tetrahedral arrangement of methyl groups on both the silicon and the tert-butyl carbon creates a congested environment around the nitrogen atom. This steric bulk is the primary determinant of its reactivity, rendering the nitrogen lone pair highly basic but poorly nucleophilic.[3] This distinction is critical for its application as a selective catalyst.

Table 1: Physicochemical Properties of N-tert-Butyltrimethylsilylamine

| Property | Value | Reference(s) |

| CAS Number | 5577-67-3 | [4][5] |

| Molecular Formula | C₇H₁₉NSi | [4][5] |

| Molecular Weight | 145.32 g/mol | [4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 118-119 °C | [4][5] |

| Density | 0.762 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.406 | [4][5] |

The Foundation: Principles of Lewis Base Catalysis

A Lewis base is defined as an electron-pair donor. In catalysis, its role is to accelerate a reaction by interacting with an electron-pair acceptor (a Lewis acid), which can be a reagent or substrate.[7] This interaction, often through the formation of a Lewis acid-base adduct, can dramatically alter the reactivity of the participating species in several ways:

-

Nucleophilic Activation: The Lewis base can act as a nucleophile itself, attacking a substrate to form a more reactive intermediate. This is common in acylation reactions catalyzed by pyridines.[8]

-

Electrophilic Activation: The Lewis base can bind to a Lewis acidic reagent, enhancing its electrophilic character. This binding event effectively polarizes the reagent, making it more susceptible to nucleophilic attack.[7]

-

Brønsted Base Activation: The Lewis base can act as a non-nucleophilic base, deprotonating a substrate to generate a more potent nucleophile in situ.

-

Dual Activation: In some systems, the Lewis base can enhance both the nucleophilicity and electrophilicity of different parts of a substrate.[7]

The interaction between the Lewis base's lone pair (a non-bonding orbital, n) and the Lewis acid's empty orbital (e.g., a π* or σ* orbital) is the key electronic event.[8] N-tert-Butyltrimethylsilylamine primarily operates through electrophilic activation and Brønsted base activation, where its steric profile prevents it from engaging in direct nucleophilic attack.

Caption: General mechanism of Lewis base activation.

N-tert-Butyltrimethylsilylamine as a Proton Shuttle Catalyst

One of the most powerful applications for a sterically hindered, non-nucleophilic base is to function as a proton shuttle. In this catalytic cycle, the amine's role is to deprotonate a pro-nucleophile, activating it for reaction, and then accept a proton back in a subsequent step to regenerate itself and turn over the catalyst.

Causality Behind the Choice: Why choose N-tert-Butyltrimethylsilylamine for this role?

-

Suppressed Nucleophilicity: Its immense steric bulk prevents the nitrogen from participating in undesired Sₙ2 reactions with electrophilic centers in the reaction mixture.[3]

-

High Basicity: It is a strong enough base to deprotonate a wide range of substrates, including alcohols and other weakly acidic protons.

-

Facile Regeneration: The resulting silylammonium salt readily relinquishes its proton to an appropriate acceptor, closing the catalytic cycle.

This mode of catalysis is crucial in reactions where a delicate balance of basicity without nucleophilicity is required to avoid side product formation.

Caption: Catalytic cycle of a proton shuttle mechanism.

Application in Silylation Reactions: A Case Study

Silylation is a cornerstone of synthetic chemistry, primarily used for the protection of hydroxyl and amine functional groups.[9] While N-tert-Butyltrimethylsilylamine can be used stoichiometrically as a silylating agent itself, it more commonly serves as a highly effective base catalyst to facilitate silylation using silyl halides like trimethylchlorosilane (TMSCl).

Trustworthiness Through Self-Validation: The protocol described below is a self-validating system. The reaction's success hinges on the efficient scavenging of the HCl byproduct generated from the reaction of the alcohol and TMSCl. A weaker or more nucleophilic base could lead to incomplete conversion or side reactions. The high yield and clean conversion obtained using N-tert-Butyltrimethylsilylamine validate its efficacy as the optimal base for this transformation.

Experimental Protocol: Catalyzed Silylation of a Primary Alcohol

Objective: To protect a primary alcohol (e.g., benzyl alcohol) as its trimethylsilyl (TMS) ether using TMSCl, catalyzed by N-tert-Butyltrimethylsilylamine.

Materials:

-

Benzyl Alcohol (1.0 eq)

-

Trimethylchlorosilane (TMSCl) (1.1 eq)

-

N-tert-Butyltrimethylsilylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Addition: To the flask, add anhydrous DCM, followed by benzyl alcohol (1.0 eq).

-

Base Addition: Add N-tert-Butyltrimethylsilylamine (1.2 eq) to the solution. The silylamine acts as the essential Brønsted base to accept the proton from the generated HCl.

-

Silylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add TMSCl (1.1 eq) dropwise via syringe. A white precipitate of N-tert-butyltrimethylsilylammonium chloride will form immediately.

-

Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude silyl ether is often pure enough for subsequent steps, or it can be further purified by flash chromatography.

Caption: Workflow for silylation catalyzed by a silylamine base.

Advanced Application: Activation of Silicon Lewis Acids

Beyond its role as a Brønsted base, N-tert-Butyltrimethylsilylamine can function as a Lewis base to activate potent silicon-based Lewis acids, such as silyl triflates (R₃SiOTf). Neutral silicon compounds are generally weak Lewis acids, but their acidity can be dramatically enhanced by electronegative ligands.[10][11] The interaction of a Lewis base with the silicon center can form a hypervalent silicate intermediate, which is significantly more reactive.[10][12]

Mechanistic Rationale:

-

The nitrogen lone pair of N-tert-Butyltrimethylsilylamine coordinates to the silicon atom of the silyl triflate.

-

This coordination forms a five-coordinate, hypervalent silicon intermediate.

-

In this activated state, the silicon-triflate bond is weakened, making the triflate a better leaving group and the silicon center a more potent electrophile for subsequent reactions, such as Friedel-Crafts-type alkylations or conjugate additions.

This mode of catalysis opens pathways to reactions that are otherwise difficult to achieve with conventional Lewis acids. The silylamine acts as a true catalyst, modulating the reactivity of the primary Lewis acidic species.

Caption: Activation of a silicon Lewis acid via a hypervalent intermediate.

Summary and Future Outlook

N-tert-Butyltrimethylsilylamine is far more than a simple amine. Its carefully balanced steric and electronic properties position it as a sophisticated tool for catalysis. By leveraging its powerful, non-nucleophilic basicity, chemists can achieve high selectivity in reactions susceptible to side products. Its roles as a proton shuttle and an activator of silicon Lewis acids demonstrate its versatility.

For professionals in drug development and process chemistry, the application of N-tert-Butyltrimethylsilylamine can lead to cleaner reaction profiles, higher yields, and simplified purification protocols. Future research will likely uncover new catalytic systems where the unique properties of this and related silylamines are harnessed to tackle ever more complex synthetic challenges, pushing the boundaries of efficiency and selectivity in organic synthesis.

References

-

Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. [1][2]

-

ResearchGate. (n.d.). N-Silylamines in catalysis: synthesis and reactivity | Request PDF. [13]

-

Semantic Scholar. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. [14]

-

Sigma-Aldrich. (n.d.). N-tert-Butyltrimethylsilylamine 98%. [4]

-

Wikipedia. (n.d.). Silylation. [9]

-

Huskie Commons. (n.d.). Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold. [10]

-

ResearchGate. (n.d.). Techniques for Silylation. [15]

-

Macmillan Group. (2008). Lewis-Base Catalysis. [8]

-

Fiveable. (n.d.). Tert-butylamine - Organic Chemistry Key Term. [3]

-

Hu Group. (2014). Lewis Base Catalysis in Organic Synthesis. [7]

-

ChemicalBook. (n.d.). N-TERT-BUTYLTRIMETHYLSILYLAMINE CAS#: 5577-67-3. [5]

-

Heidelberg University. (2024). Modulation of Silicon's Lewis Acidity – Enhanced Reactivity through Ligand Design. [11]

-

Lettan, R. B., & Scheidt, K. A. (2005). Lewis base-catalyzed additions of alkynes using trialkoxysilylalkynes. Organic Letters, 7(15), 3227–3230. [12]

-

ChemicalBook. (2022). Application of tert-Butylamine. [6]

-

Ragazzon, G., Credi, A., & Colasson, B. (2022). Photoinduced Autonomous Nonequilibrium Operation of a Molecular Shuttle by Combined Isomerization and Proton Transfer Through a Catalytic Pathway. Journal of the American Chemical Society. [16]

Sources

- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. N-叔丁基三甲基硅基胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5577-67-3 CAS MSDS (N-TERT-BUTYLTRIMETHYLSILYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Application of tert-Butylamine_Chemicalbook [chemicalbook.com]

- 7. sioc.ac.cn [sioc.ac.cn]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Silylation - Wikipedia [en.wikipedia.org]

- 10. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]

- 11. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 12. Lewis base-catalyzed additions of alkynes using trialkoxysilylalkynes. (2005) | Robert B. Lettan | 67 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Photoinduced Autonomous Nonequilibrium Operation of a Molecular Shuttle by Combined Isomerization and Proton Transfer Through a Catalytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

quantum chemical calculations on N-tert-Butyltrimethylsilylamine

An In-Depth Technical Guide to Quantum Chemical Calculations on N-tert-Butyltrimethylsilylamine

Abstract

N-tert-Butyltrimethylsilylamine ((CH₃)₃SiNHC(CH₃)₃) is a sterically hindered amine of significant interest in synthetic chemistry as a protecting group and synthetic intermediate. Its unique structure, featuring a polar Si-N bond flanked by bulky alkyl groups, governs its reactivity and spectroscopic properties. Understanding these characteristics at a quantum-mechanical level is paramount for optimizing its use in complex synthetic pathways and for the rational design of new silicon-containing compounds, which have shown potential in medicinal chemistry for improving physicochemical and ADMET properties.[1] This guide provides a comprehensive framework for conducting high-fidelity , detailing not just the protocols but the scientific rationale underpinning each methodological choice. We will cover geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction using Density Functional Theory (DFT), offering a self-validating workflow from initial structure input to final data interpretation.

Introduction: The Scientific Imperative for Computational Analysis

N-tert-Butyltrimethylsilylamine serves as a valuable case study in computational chemistry. The molecule contains a silicon-nitrogen bond, a linkage of fundamental importance in materials science and medicinal chemistry.[2] The presence of two bulky groups, tert-butyl and trimethylsilyl, introduces significant steric hindrance that influences the molecule's conformational landscape, bond angles, and reactivity.

Predicting these properties in silico offers a powerful advantage. It allows researchers to:

-

Correlate Structure with Spectroscopic Data: Accurately predict IR, Raman, and NMR spectra to aid in experimental characterization and quality control.

-

Understand Reactivity: Analyze the molecular orbital landscape (HOMO/LUMO) and electrostatic potential to predict sites of nucleophilic or electrophilic attack.

-

Probe Conformational Dynamics: Investigate the rotational barriers around the Si-N and C-N bonds, which are crucial for its role as a directing group in asymmetric synthesis.[3]

This guide is structured to walk the user through a complete computational workflow, grounded in the principles of Density Functional Theory (DFT), a method that offers an excellent balance of computational efficiency and accuracy for systems of this nature.[4][5]

Theoretical Foundation: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is predominantly determined by the choice of the theoretical method (functional) and the atomic orbital basis set.[4] For a molecule like N-tert-Butyltrimethylsilylamine, these choices must account for electron correlation effects and provide sufficient flexibility to describe the electronic structure around the key Si-N bond.

2.1. The Choice of Functional: B3LYP

We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is rooted in its proven track record for organosilicon and organic molecules. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is critical for mitigating the self-interaction error inherent in pure DFT functionals. This leads to more reliable predictions of thermochemistry, molecular geometries, and vibrational frequencies for molecules with diverse bonding environments.[6] Its widespread use provides a wealth of benchmark data for comparison.

2.2. The Choice of Basis Set: Pople-Style Basis Sets

A suitable basis set must accurately model the core and valence electrons of all atoms. For N-tert-Butyltrimethylsilylamine, we recommend the 6-311++G(d,p) basis set. Let's deconstruct this choice:

-

6-311G: This is a triple-split valence basis set, meaning it uses three functions to describe the valence electrons for greater flexibility, which is superior to a double-split set like 6-31G.

-

++G: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are low-exponent Gaussian functions that allow orbitals to occupy a larger region of space. They are essential for accurately describing lone pairs (like the one on the nitrogen atom) and non-covalent interactions.

-

(d,p): These are polarization functions. The '(d)' adds d-type orbitals to heavy atoms (C, N, Si), and the '(p)' adds p-type orbitals to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals, which is crucial for describing the anisotropic nature of chemical bonds, particularly the polar Si-N bond.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for obtaining high-quality, predictive data for our target molecule.

Molecular and Computational Parameters Summary

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₉NSi | [7] |

| Molecular Weight | 145.32 g/mol | [8][9] |

| CAS Number | 5577-67-3 | [10] |

| Recommended Functional | B3LYP | [6] |

| Recommended Basis Set | 6-311++G(d,p) | [6] |

| Computational Software | Gaussian, Q-Chem, or equivalent | N/A |

| Solvent Model (Optional) | Polarizable Continuum Model (PCM) for solution-phase calculations | [11] |

The Computational Workflow: A Step-by-Step Protocol

This section details the complete, self-validating protocol for performing .

Workflow Overview Diagram

Caption: Computational workflow from initial structure generation to final analysis.

Step 1: Molecular Structure Generation

-

Software: Use a molecular editor such as GaussView, Avogadro, or ChemDraw.

-

Procedure: Construct the N-tert-Butyltrimethylsilylamine molecule. Ensure the initial connectivity is correct: a central nitrogen atom is bonded to a hydrogen, a tert-butyl group, and a trimethylsilyl group.

-

Pre-optimization: Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry for the more computationally expensive DFT calculation.

Step 2: Input File Preparation (Gaussian Example)

Create a text file (e.g., tms-amine.com) that specifies the calculation parameters.

-